molecular formula C6H10F3NO3 B8360911 4-Methyl-3-nitro-1,1,1-trifluoro-2-pentanol

4-Methyl-3-nitro-1,1,1-trifluoro-2-pentanol

Cat. No. B8360911
M. Wt: 201.14 g/mol
InChI Key: KJGVGYCDZBFSSR-UHFFFAOYSA-N
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Patent
US06054593

Procedure details

A solution of 4-methyl-3-nitro-1,1,1-trifluoro-2-pentanol (17.1 g) in isopropanol (115 ml) and acetic acid (0.43 ml) was hydrogenated over 10% palladium on carbon (2.4 g) at 3.5 bar pressure until uptake of hydrogen was complete. The catalyst was removed by filtration through diatomaceous earth and the filter cake washed with isopropanol. The filtrate was evaporated under vacuum until no further isopropanol distilled and the residue dissolved in acetonitrile (40 ml). A solution of oxalic acid (3.94 g) in acetonitrile (80 ml) was added with stirring and the mixture cooled to 5° C. The product which crystallised was collected by filtration, washed with cold acetonitrile and dried at 50° C. to give 3-amino-4-methyl-1,1,1-trifluoro-2-pentanol as its oxalate salt (9.08 g).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three
Quantity
0.43 mL
Type
solvent
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH:3]([N+:10]([O-])=O)[CH:4]([OH:9])[C:5]([F:8])([F:7])[F:6].[H][H]>C(O)(C)C.C(O)(=O)C.[Pd]>[NH2:10][CH:3]([CH:2]([CH3:13])[CH3:1])[CH:4]([OH:9])[C:5]([F:6])([F:7])[F:8]

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
CC(C(C(C(F)(F)F)O)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0.43 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
WASH
Type
WASH
Details
the filter cake washed with isopropanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum until no further isopropanol
DISTILLATION
Type
DISTILLATION
Details
distilled
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in acetonitrile (40 ml)
ADDITION
Type
ADDITION
Details
A solution of oxalic acid (3.94 g) in acetonitrile (80 ml) was added
CUSTOM
Type
CUSTOM
Details
The product which crystallised
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC(C(C(F)(F)F)O)C(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06054593

Procedure details

A solution of 4-methyl-3-nitro-1,1,1-trifluoro-2-pentanol (17.1 g) in isopropanol (115 ml) and acetic acid (0.43 ml) was hydrogenated over 10% palladium on carbon (2.4 g) at 3.5 bar pressure until uptake of hydrogen was complete. The catalyst was removed by filtration through diatomaceous earth and the filter cake washed with isopropanol. The filtrate was evaporated under vacuum until no further isopropanol distilled and the residue dissolved in acetonitrile (40 ml). A solution of oxalic acid (3.94 g) in acetonitrile (80 ml) was added with stirring and the mixture cooled to 5° C. The product which crystallised was collected by filtration, washed with cold acetonitrile and dried at 50° C. to give 3-amino-4-methyl-1,1,1-trifluoro-2-pentanol as its oxalate salt (9.08 g).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three
Quantity
0.43 mL
Type
solvent
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH:3]([N+:10]([O-])=O)[CH:4]([OH:9])[C:5]([F:8])([F:7])[F:6].[H][H]>C(O)(C)C.C(O)(=O)C.[Pd]>[NH2:10][CH:3]([CH:2]([CH3:13])[CH3:1])[CH:4]([OH:9])[C:5]([F:6])([F:7])[F:8]

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
CC(C(C(C(F)(F)F)O)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0.43 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
WASH
Type
WASH
Details
the filter cake washed with isopropanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum until no further isopropanol
DISTILLATION
Type
DISTILLATION
Details
distilled
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in acetonitrile (40 ml)
ADDITION
Type
ADDITION
Details
A solution of oxalic acid (3.94 g) in acetonitrile (80 ml) was added
CUSTOM
Type
CUSTOM
Details
The product which crystallised
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC(C(C(F)(F)F)O)C(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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